4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid
Description
4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acids, amides, and ethers
Properties
Molecular Formula |
C14H24N2O8 |
|---|---|
Molecular Weight |
348.35 g/mol |
IUPAC Name |
4-[2-[2-[2-(3-carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H24N2O8/c17-11(1-3-13(19)20)15-5-7-23-9-10-24-8-6-16-12(18)2-4-14(21)22/h1-10H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22) |
InChI Key |
MRURVGLSCKHLSO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCOCCOCCNC(=O)CCC(=O)O |
Related CAS |
74558-41-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Amidation Reactions:
Etherification: The formation of ether linkages involves the reaction of alcohols with alkyl halides or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reactions and precise temperature management.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid is being explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The carboxypropanoyl group enhances solubility and bioavailability, making it a candidate for drug development .
- Drug Delivery Systems : Its amphiphilic nature allows it to function as a drug carrier in targeted delivery systems, potentially improving the efficacy of existing chemotherapeutic agents .
Polymer Science
The compound's ability to participate in polymerization reactions opens avenues for creating novel materials:
- Biodegradable Polymers : Research is being conducted on incorporating this compound into biodegradable polymer matrices for applications in drug delivery and tissue engineering .
- Hydrogels : Its functional groups can be utilized to synthesize hydrogels with tunable properties for biomedical applications, including wound healing and controlled release systems .
Biochemical Applications
In biochemistry, the compound shows promise due to its structural characteristics:
- Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic targets .
- Bioconjugation : Its reactive amino groups allow for bioconjugation with biomolecules, facilitating the study of protein interactions and cellular processes .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of this compound. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating strong potential for further development as an anticancer agent .
Case Study 2: Biodegradable Polymers
Research conducted at a leading polymer science laboratory focused on synthesizing biodegradable polymers incorporating this compound. The resulting materials exhibited excellent mechanical properties and degradation rates suitable for medical applications, such as sutures and drug delivery devices. The study highlighted the importance of the compound's structure in achieving desired material properties .
Mechanism of Action
The mechanism of action of 4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 18-[[((1S)-1-carboxy-4-[2-[2-[2-[2-[2-[2-[2,5-dioxopyrrolidin-1-yl)oxy]-2-oxo-ethoxy]ethoxy]ethylamino]-2-oxo-ethoxy]ethoxy]ethylamino]-4-oxo-butyl]amino]-18-oxo-octadecanoic acid
- 2-[2-(Dimethylamino)ethoxy]ethanol
Uniqueness
4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
The compound 4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid (commonly referred to as a derivative of 4-oxobutanoic acid) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H30N2O11
- Molecular Weight : 394.43 g/mol
- IUPAC Name : this compound
This compound features multiple functional groups that contribute to its biological activity, including carboxylic acid and amine functionalities.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways in the body. Notably, it has been studied for its potential role as an inhibitor of kynurenine 3-hydroxylase (KYN 3-OHase), an enzyme involved in the kynurenine pathway of tryptophan metabolism. Inhibition of this enzyme may offer neuroprotective effects, potentially counteracting excitotoxic damage in neuronal cells .
Inhibition Studies
Research has demonstrated that derivatives of 4-oxobutanoic acid exhibit varying degrees of inhibition on KYN 3-OHase. The following table summarizes some key findings from structure-activity relationship (SAR) studies:
| Compound Structure | IC50 (µM) Rat Liver | IC50 (µM) Rat Brain |
|---|---|---|
| 4-Oxobutanoic Acid | 3.95 ± 0.2 | 0.95 ± 0.1 |
| 2-Hydroxy Derivative | 1.4 ± 0.3 | 0.305 ± 0.06 |
| Benzyl Derivative | 19.5 ± 1.8 | Not tested |
These results indicate that modifications to the basic structure can significantly enhance or reduce inhibitory potency against KYN 3-OHase .
Case Studies
- Neuroprotection in Animal Models : In various animal studies, compounds similar to the one have shown promise in protecting against neurodegenerative conditions by inhibiting excitotoxic pathways associated with glutamate signaling .
- Anti-inflammatory Properties : Recent investigations into curcumin derivatives have revealed that structural similarities may confer anti-inflammatory properties, suggesting potential applications for the compound in inflammatory diseases .
Pharmacological Applications
The compound's ability to modulate metabolic pathways positions it as a candidate for further research into therapeutic applications, particularly in neurodegenerative diseases and inflammatory conditions.
Toxicological Assessments
While the focus has largely been on its beneficial effects, understanding the toxicological profile is crucial for any potential therapeutic use. Preliminary assessments indicate that derivatives do not exhibit significant toxicity at therapeutic doses; however, comprehensive studies are required to establish safety profiles .
Future Directions
Future research should focus on:
- In Vivo Studies : To confirm efficacy and safety in living organisms.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
- Clinical Trials : To evaluate therapeutic potential in human subjects.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid, given its multifunctional structure?
Answer:
The synthesis of this compound requires a stepwise approach due to its branched ethoxy chains and reactive carboxy/propanoylamino groups. Key strategies include:
- Protective Group Chemistry : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect amines and carboxylic acids during iterative coupling of ethoxy segments .
- Convergent Synthesis : Assemble smaller fragments (e.g., ethoxyethylamine and 3-carboxypropanoyl units) before final coupling to minimize side reactions .
- Coupling Reagents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation, with rigorous purification after each step (HPLC or column chromatography) .
Basic: Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Answer:
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular weight and isotopic patterns, essential for verifying the intact backbone .
- Multidimensional NMR : 2D COSY and HSQC resolve overlapping signals from ethoxy chains and amide protons .
- HPLC with UV/Vis Detection : Quantifies purity (>95% threshold for research-grade material) using reverse-phase C18 columns and gradient elution .
Advanced: How should researchers design stability studies to evaluate the compound’s degradation under physiological conditions?
Answer:
- Factorial Experimental Design : Test variables (pH: 2–9, temperature: 4–37°C, light exposure) in a matrix to identify critical degradation pathways .
- Kinetic Analysis : Monitor hydrolysis of ester/amide bonds via LC-MS at timed intervals. Use Arrhenius plots to predict shelf-life .
- Control for Oxidation : Include antioxidants (e.g., BHT) in buffers to isolate pH/temperature effects from oxidative degradation .
Advanced: What methodologies resolve contradictions in reported biological activities of 4-oxobutanoic acid derivatives?
Answer:
- Standardized Assay Conditions : Replicate conflicting studies under controlled parameters (e.g., cell line origin, serum concentration, incubation time) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy chain length) on activity using in vitro models (e.g., enzyme inhibition assays) .
- Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental variability .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Answer:
- Storage Conditions : Lyophilize and store at -20°C under inert gas (argon) to minimize hydrolysis/oxidation .
- Reconstitution : Use anhydrous DMSO or deoxygenated buffers for solubility studies to avoid aggregation .
- Safety Protocols : Follow GHS guidelines for lab handling (e.g., PPE, fume hoods) due to potential irritant properties .
Advanced: How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
- Molecular Dynamics (MD) Simulations : Model ethoxy chain flexibility and hydrogen-bonding interactions with active sites .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .
Advanced: What experimental designs are optimal for assessing the compound’s environmental fate in ecotoxicology studies?
Answer:
- OECD Guideline 308 : Simulate aerobic/anaerobic degradation in water-sediment systems to track metabolite formation .
- QSAR Modeling : Predict biodegradability and bioaccumulation using software (e.g., EPI Suite) before lab validation .
- Microcosm Studies : Evaluate photodegradation in natural sunlight and microbial diversity impacts via 16S rRNA sequencing .
Basic: How can researchers validate the compound’s role as a pharmaceutical intermediate in multi-step syntheses?
Answer:
- Intermediate Trapping : Use LC-MS to identify transient species during coupling reactions .
- Isotopic Labeling : Incorporate 13C at the oxobutanoic acid moiety to trace incorporation efficiency in final products .
- Scale-Up Protocols : Optimize solvent systems (e.g., switch from THF to MeCN) for reproducibility in batch reactors .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and adjust parameters in real time .
- Design of Experiments (DoE) : Use response surface methodology to optimize reaction time, temperature, and stoichiometry .
- Forced Degradation Studies : Identify impurities under stress conditions (heat, light) to refine purification workflows .
Advanced: How should researchers address discrepancies in cytotoxicity data across cell models?
Answer:
- Cell Line Authentication : Confirm genetic profiles (STR analysis) to rule out cross-contamination .
- Microenvironment Mimicry : Test activity in 3D spheroids or co-cultures to better approximate in vivo conditions .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects confounding IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
